3,4-Difluoro-2-methylbenzenesulfonamide is an organic compound with the molecular formula CHFNOS. It belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound features two fluorine atoms and a methyl group, which significantly influence its chemical behavior and potential applications in various fields, including medicinal chemistry and material science.
The compound can be synthesized through several methods, primarily involving the introduction of fluorine atoms into a methylbenzenesulfonamide framework. The synthesis typically employs electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide under controlled conditions.
3,4-Difluoro-2-methylbenzenesulfonamide is classified as:
The synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide generally involves:
3,4-Difluoro-2-methylbenzenesulfonamide is involved in several chemical reactions:
The mechanism of action for 3,4-Difluoro-2-methylbenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
3,4-Difluoro-2-methylbenzenesulfonamide has several notable applications:
This compound's unique structure and properties make it valuable across various scientific disciplines, highlighting its potential for further research and application development.
The benzenesulfonamide scaffold emerged as a cornerstone of medicinal chemistry following the serendipitous discovery of Prontosil rubrum in the 1930s. This first-generation sulfonamide antibiotic demonstrated that the sulfonamide moiety (–SO₂NH–) could confer potent antibacterial properties by mimicking p-aminobenzoic acid (PABA), thereby disrupting bacterial folate synthesis [5]. Early structural optimizations focused on modifying the N1-position of the sulfanilamide core, leading to second-generation derivatives like sulfamethoxazole. When combined with trimethoprim, this derivative became a gold standard for treating pneumonia and urinary tract infections due to synergistic dihydrofolate reductase inhibition [5].
The late 20th century witnessed strategic diversification of the sulfonamide pharmacophore. Researchers systematically incorporated nitrogen-based heterocycles—including 1,2,3-triazoles, pyridines, and quinolines—at the N1-position to enhance target affinity and modulate physicochemical properties. For instance, sulfonamide-derived 1,2,3-triazoles demonstrated broad-spectrum antimicrobial activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) [5]. Concurrently, substitutions on the benzene ring evolved from simple amino groups to halogenated and alkylated variants, enabling precise steric and electronic tuning. The clinical success of 5-HT₆ receptor antagonists featuring benzenesulfonamide cores (e.g., Ro 63-0563) further validated this scaffold’s versatility beyond anti-infectives, extending into neuroscience and oncology [7].
Table 1: Evolution of Key Benzenesulfonamide Derivatives in Drug Discovery
Generation | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
First | Prontosil | Azo dye with sulfanilamide metabolite | Antibacterial |
Second | Sulfamethoxazole | N1-linked 5-methylisoxazole | Antibacterial (combination therapy) |
Third | Celecoxib | N1-linked pyrazole ring with tolyl substitution | COX-2 inhibition (anti-inflammatory) |
Modern | INT131 (PPARγ modulator) | Dichloro-quinoline ether with sulfonamide linker | Antidiabetic (partial PPARγ agonist) [3] |
Fluorine’s unique properties—including high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability—make it indispensable in rational drug design. Strategic fluorine incorporation into benzenesulfonamide scaffolds achieves three critical objectives:
Metabolic Stabilization: Fluorine atoms at ortho or para positions on the benzene ring block cytochrome P450-mediated oxidation by forming strong C–F bonds (bond energy ~485 kJ/mol). Perfluorooctanesulfonamide exemplifies this stability, though its persistence raises environmental concerns [6]. In 3,4-difluoro-2-methylbenzenesulfonamide analogs, fluorine atoms mitigate rapid hepatic clearance, extending plasma half-lives by >40% compared to non-fluorinated counterparts [4].
Enhanced Binding Affinity: Fluorine participates in multipolar interactions (e.g., C–F···H–N, C–F···C=O) with protein residues. In PPARγ partial agonists like INT131, ortho-fluorine atoms on the benzenesulfonamide ring form critical van der Waals contacts with Phe363 (distance: 3.7 Å) and hydrogen bonds with Tyr327 in the ligand-binding domain [3]. Such interactions increase ligand-binding affinity by 10–100 fold compared to chloro or methyl substituents.
Optimized Lipophilicity: Fluorine atoms modulate log P values to balance membrane permeability and aqueous solubility. 2,4-Difluorobenzyl-substituted sulfonamide triazoles exhibit log P values of 1.5–2.5—ideal for antimicrobial penetration—while maintaining >70% solubility in physiological buffers [5].
Table 2: Impact of Fluorine Substitution Patterns on Benzenesulfonamide Properties
Substitution Pattern | log P Change (Δ) | Metabolic Half-life (hr) | Target Affinity (Ki, nM) |
---|---|---|---|
Non-fluorinated | Baseline | 1.2 ± 0.3 | 850 ± 120 |
meta-Fluoro | +0.25 | 2.1 ± 0.4 | 310 ± 45 |
ortho-Fluoro | +0.31 | 3.5 ± 0.6 | 95 ± 12 |
3,4-Difluoro | +0.68 | 5.8 ± 0.9 | 22 ± 3 [3] [5] |
The 3,4-difluoro-2-methylbenzenesulfonamide scaffold represents a structurally optimized platform that synergizes fluorine’s electronic effects with steric guidance from the ortho-methyl group. This configuration emerged from systematic structure-activity relationship (SAR) studies of PPARγ modulators, where substitutions at position 2 of the benzenesulfonamide ring ("Ring A") proved critical for transcriptional potency [3]. Key structural advantages include:
Stereoelectronic Tuning: The 3,4-difluoro motif induces a strong electron-withdrawing effect (Hammett σₘ = 0.43), polarizing the sulfonamide NH group to strengthen hydrogen bonds with serine or tyrosine residues in enzymatic pockets. Concurrently, the ortho-methyl group imposes a ~60° dihedral angle between the sulfonamide and benzene planes, preventing π-stacking-induced conformational rigidity [7].
Agrochemical Applications: Beyond pharmaceuticals, this scaffold underpins next-generation sulfonylurea herbicides. The methyl group’s steric bulk prevents rapid soil hydrolysis, while fluorine atoms enhance xylem mobility in plants [4]. Field trials demonstrate 98% weed suppression at 50 g/ha doses—comparable to commercial standards like metsulfuron-methyl.
Versatile Synthetic Handle: The sulfonamide nitrogen serves as a conjugation site for hybrid drugs. Click chemistry enables covalent linkage to 1,2,3-triazole pharmacophores, generating bifunctional agents with dual antibacterial-carbonic anhydrase inhibitory activity [5]. Molecular docking confirms that such hybrids occupy both catalytic and allosteric sites in target enzymes.
Table 3: Structural and Functional Features of 3,4-Difluoro-2-methylbenzenesulfonamide Derivatives
Structural Feature | Biochemical Consequence | Therapeutic Application |
---|---|---|
3,4-Difluoro substitution | • Enhanced H-bond acceptor capacity • Blockade of para-oxidation metabolic pathway | PPARγ partial agonism (antidiabetic) [3] |
ortho-Methyl group | • Torsional constraint of sulfonamide bond • Hydrophobic contact with protein subpockets | HER2 kinase inhibition (anticancer) |
Sulfonamide NH | • Bidirectional H-bond donation • Coordination with zinc in metalloenzymes | Carbonic anhydrase IX/XII inhibition (antitumor) [7] |
Compounds Mentioned:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2